Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate
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Overview
Description
Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is a synthetic organic compound with a complex structure It consists of an ethyl ester group, a nitro-substituted benzene ring, and a piperidine ring with a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate typically begins with commercially available starting materials such as 4-nitrobenzoic acid, piperidine, and ethyl chloroformate.
Step 1 Formation of 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid:
Step 2 Esterification:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
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Reduction
Reaction: The nitro group in ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate can be reduced to an amino group.
Reagents: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Products: The major product is ethyl 4-(4-carbamoylpiperidin-1-yl)-3-aminobenzoate.
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Hydrolysis
Reaction: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Reagents: Acidic or basic conditions can be used, such as hydrochloric acid or sodium hydroxide.
Products: The major product is 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid.
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Substitution
Reaction: The carbamoyl group can be substituted with other functional groups.
Reagents: Various nucleophiles can be used, such as amines or alcohols.
Products: The products depend on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate has several applications in scientific research:
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Medicinal Chemistry
Potential Drug Development: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Antimicrobial Agents: Derivatives of this compound may exhibit antimicrobial properties and can be explored for use in treating infections.
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Materials Science
Polymer Synthesis: The compound can be used as a monomer or a building block in the synthesis of novel polymers with specific properties.
Functional Materials: It can be incorporated into materials with unique electronic or optical properties for use in sensors or other devices.
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Biological Research
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, providing insights into enzyme function and regulation.
Cell Signaling Pathways: It can be used to investigate cell signaling pathways and their role in various biological processes.
Mechanism of Action
The mechanism of action of ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate depends on its specific application:
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Molecular Targets
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.
Receptor Modulation: It may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
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Pathways Involved
Signal Transduction: The compound can affect signal transduction pathways, altering cellular responses to external stimuli.
Metabolic Pathways: It may influence metabolic pathways by inhibiting key enzymes involved in metabolic processes.
Comparison with Similar Compounds
Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-aminobenzoate: This compound is similar but has an amino group instead of a nitro group, which may alter its reactivity and biological activity.
Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-chlorobenzoate:
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Uniqueness
Nitro Group: The presence of the nitro group in this compound makes it a versatile intermediate for further chemical modifications.
Piperidine Moiety: The piperidine ring provides a unique structural feature that can be exploited for the development of compounds with specific biological activities.
Properties
IUPAC Name |
ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-2-23-15(20)11-3-4-12(13(9-11)18(21)22)17-7-5-10(6-8-17)14(16)19/h3-4,9-10H,2,5-8H2,1H3,(H2,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEPOMVYKKOHQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197371 |
Source
|
Record name | Ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-60-4 |
Source
|
Record name | Ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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